1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activity
Mechanism of Action
Target of Action
The primary target of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
This compound acts as an inverse agonist of RORγ. It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of RORγ ligand-binding domain complex with this compound .
Biochemical Pathways
RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including interleukin 17 and interleukin 22 . With a direct impact on the Th17/interleukin 17 pathway, RORγ has emerged as an attractive drug-target for the treatment of autoimmune disease, particularly psoriasis .
Pharmacokinetics
The compound’s ability to effectively suppress tumor growth in a 22rv1 xenograft tumor model in mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound demonstrates reasonable antiproliferative activity. It potently inhibits colony formation and the expression of androgen receptor, androgen receptor regulated genes, and other oncogenes in androgen receptor positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Preparation Methods
The synthesis of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Scientific Research Applications
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its structural similarity to naturally occurring compounds.
Comparison with Similar Compounds
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds such as:
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine: Similar in structure but differs in the propionyl group, which affects its reactivity and biological activity.
7-Hydroxy-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
1,2,3,4-Tetrahydroquinoline: The parent compound, which lacks the propionyl and amine groups, making it less functionalized and versatile.
Biological Activity
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS Number: 1049677-37-3) is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure, characterized by the propionyl group attached to the nitrogen of the tetrahydroquinoline framework, contributes to its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications.
Target and Mode of Action
The primary molecular target of this compound is the retinoic acid receptor-related orphan receptor γ (RORγ). This receptor is a significant therapeutic target in prostate cancer treatment. The compound acts as an inverse agonist of RORγ, inhibiting its transcriptional activity while displaying selectivity against other nuclear receptor subtypes.
Biochemical Pathways
RORγ plays a crucial role in the differentiation of CD4+ T cells into Th17 cells and in the production of pro-inflammatory cytokines such as interleukin 17 (IL-17) and interleukin 22 (IL-22). By modulating RORγ activity, this compound can influence these pathways and thereby affect inflammatory responses.
Pharmacological Profile
In Vitro Studies
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory mediators in microglial cells stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in neurodegenerative diseases.
Antiproliferative Activity
The compound has demonstrated reasonable antiproliferative activity , particularly against androgen receptor-positive prostate cancer cell lines. It inhibits colony formation and reduces the expression of androgen receptors and associated oncogenes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In xenograft tumor models (22rv1), it effectively suppressed tumor growth, indicating its potential as a therapeutic agent for cancer treatment.
Comparative Biological Activity
To better understand the biological activity of this compound relative to other compounds with structural similarities, the following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,2,3,4-Tetrahydroquinoline | Basic tetrahydroquinoline structure | Lacks propionyl group; serves as a precursor |
7-Amino-1,2,3,4-tetrahydroquinoline | Amino group at position 7 | Exhibits different biological activities |
N-(1-propionyl)-1,2,3,4-tetrahydroquinoline | Similar propionyl substitution | May have distinct pharmacological profiles |
Study on Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of tetrahydroquinoline derivatives including 1-propionyl analogs:
- Experimental Setup : Microglial cells were treated with LPS to induce inflammation.
- Results : The compounds significantly inhibited the production of inflammatory cytokines such as TNF-alpha and IL-6. Specifically, 1-propionyl derivatives demonstrated superior efficacy compared to other tested analogs.
Cancer Cell Line Inhibition Study
Another study focused on the antiproliferative effects of 1-propionyl derivatives on prostate cancer cell lines:
- Methodology : Colony formation assays were performed on LNCaP cells.
- Findings : The compound inhibited colony formation effectively at low concentrations and reduced androgen receptor expression significantly compared to controls.
Properties
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXQZHXXDAXQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651573 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017674-20-2 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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